molecular formula C10H13BrO B13639278 (2-Bromo-1-ethoxyethyl)benzene CAS No. 6589-30-6

(2-Bromo-1-ethoxyethyl)benzene

Cat. No.: B13639278
CAS No.: 6589-30-6
M. Wt: 229.11 g/mol
InChI Key: YHUCDZJCFPRKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-1-ethoxyethyl)benzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom and an ethoxyethyl group are attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-ethoxyethyl)benzene typically involves the bromination of 1-ethoxyethylbenzene. One common method is the reaction of 1-ethoxyethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-ethoxyethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-1-ethoxyethyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-1-ethoxyethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxyethyl group can participate in various chemical transformations, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-ethoxybenzene
  • 2-Bromo-1-ethoxy-1-phenylethane
  • 2-Ethoxy-2-phenylethyl bromide

Uniqueness

(2-Bromo-1-ethoxyethyl)benzene is unique due to the presence of both a bromine atom and an ethoxyethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The specific positioning of these groups also influences the compound’s behavior in various chemical reactions .

Properties

IUPAC Name

(2-bromo-1-ethoxyethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUCDZJCFPRKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505198
Record name (2-Bromo-1-ethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6589-30-6
Record name (2-Bromo-1-ethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.